
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a dioxolane ring and a triazole ring, which are known for their stability and reactivity. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the dioxolane and triazole rings through a suitable linker, often using a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Temperature and Pressure: Controlled temperature and pressure to ensure efficient reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Processes: Influence cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: Similar structure but with an alcohol group.
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine: Similar structure but with an amine group.
Uniqueness
1-(2-Methyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its combination of a dioxolane ring and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90258-56-3 |
|---|---|
Molekularformel |
C8H11N3O3 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-dioxolan-2-yl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C8H11N3O3/c1-8(13-2-3-14-8)7(12)4-11-6-9-5-10-11/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
BDRDROQATLYTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C(=O)CN2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)
![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)


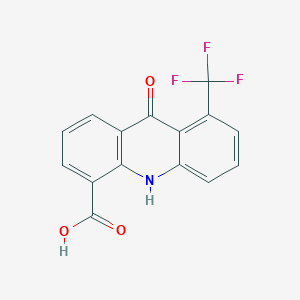
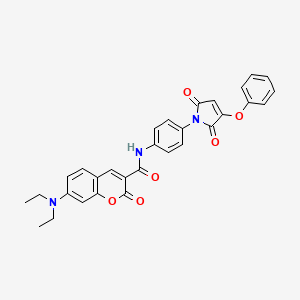
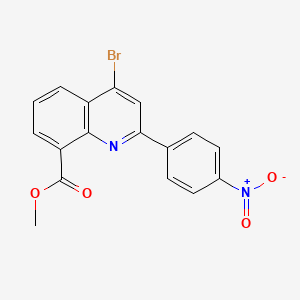

![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
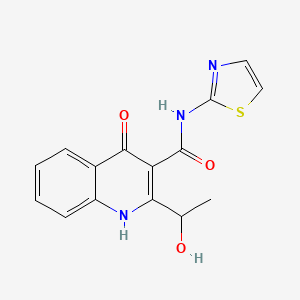
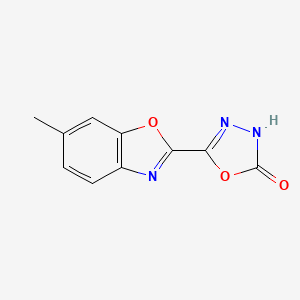
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)


